molecular formula C12H13ClN2 B566551 Biphenyl-2-YL-hydrazine hydrochloride CAS No. 109221-95-6

Biphenyl-2-YL-hydrazine hydrochloride

Cat. No.: B566551
CAS No.: 109221-95-6
M. Wt: 220.7
InChI Key: XXKKAYKULLKATO-UHFFFAOYSA-N
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Description

Biphenyl-2-YL-hydrazine hydrochloride is an organic compound with the chemical formula C12H13ClN2. It is a white to pale yellow crystalline solid that is stable at room temperature. This compound is known for its nitrogen-containing heterocyclic structure, which imparts certain reactivity and utility in organic synthesis .

Preparation Methods

Biphenyl-2-YL-hydrazine hydrochloride is typically synthesized by reacting biphenyl-2-carbohydrazide with hydrochloric acid. The process involves dissolving biphenyl-2-carbohydrazide in an appropriate solvent and slowly adding hydrochloric acid to precipitate the desired product. The precipitate is then filtered and dried to obtain this compound .

Chemical Reactions Analysis

Biphenyl-2-YL-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Biphenyl-2-YL-hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-2-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Biphenyl-2-YL-hydrazine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

(2-phenylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKAYKULLKATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696331
Record name ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-95-6
Record name ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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